8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC15977346
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 8-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C13H19NO/c1-3-14-9-8-11-6-5-7-13(15-4-2)12(11)10-14/h5-7H,3-4,8-10H2,1-2H3 |
| Standard InChI Key | ILRHKOFQQFIGBK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC2=C(C1)C(=CC=C2)OCC |
Introduction
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. This compound is identified by the CAS Number 2060046-67-3 and has a molecular formula of C13H19NO, with a molecular weight of approximately 205.30 g/mol.
Synthesis of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step chemical reactions. Industrial production often utilizes catalytic hydrogenation methods involving catalysts such as platinum or palladium to achieve the desired structural modifications efficiently. The specific synthetic routes may vary, but they generally involve the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure.
Applications in Scientific Research
This compound has several notable applications across different fields, primarily in scientific research due to its potential therapeutic applications. It belongs to the broader category of tetrahydroisoquinolines, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.
Table: Potential Biological Activities
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Interacts with dopamine and serotonin pathways |
| Neuroprotective Effects | Potential therapeutic applications in neuroinflammation and neurodegenerative diseases |
| Anti-inflammatory Effects | Part of the broader tetrahydroisoquinoline class known for such effects |
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